Ammonium hexafluorostannate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Fluoride source

Ammonium hexafluorostannate is a compound containing the hexafluorostannate (SnF6) anion, which is a source of fluoride ions (F-). Fluoride has various applications in scientific research, including studies on dental health and bone mineralization [, ]. However, due to the presence of Tin (Sn) in the compound, Ammonium hexafluorostannate might not be the most suitable choice for such studies compared to sodium fluoride (NaF) or other established fluoride sources.

Precursor for Inorganic Tin Compounds

Ammonium hexafluorostannate can potentially be used as a precursor for the synthesis of other inorganic tin compounds. The hexafluorostannate anion can be used as a building block to create new materials with specific properties through various chemical reactions []. Further research is needed to explore the feasibility of this application.

Material Science Investigations

The hexafluorostannate anion possesses interesting structural features. Research in material science could involve investigating the potential use of Ammonium hexafluorostannate in the development of novel materials with unique optical or electronic properties [].

Ammonium hexafluorostannate is an inorganic compound with the chemical formula . It typically appears as a white crystalline solid and is known for its solubility in water, while being insoluble in organic solvents. This compound serves as a significant source of tin in various chemical synthesis processes, aiding the production of tin-containing compounds and materials .

Ammonium hexafluorostannate can be synthesized through several methods:

- Direct Reaction: Metallic tin reacts with ammonium fluoride under controlled conditions to produce ammonium hexafluorostannate.

- Precipitation Method: This involves mixing solutions of tin(IV) chloride and ammonium fluoride, leading to the precipitation of ammonium hexafluorostannate.

- Solvothermal Synthesis: A method where the compound is synthesized in a solvent at elevated temperatures and pressures, enhancing crystallinity and purity .

Ammonium hexafluorostannate has diverse applications across various industries:

- Chemical Manufacturing: Used as a precursor for tin-containing compounds.

- Electronics: Serves in the production of semiconductors and other electronic materials.

- Metallurgy: Utilized in processes involving metal coatings and alloys.

- Pharmaceuticals: Acts as a catalyst in certain

Research on the interactions of ammonium hexafluorostannate with other compounds has highlighted its role as a catalyst in asymmetric carboxycyanation reactions. The compound's ability to facilitate specific reactions makes it valuable in synthetic organic chemistry. Additionally, studies have shown that it can form complexes with various metal ions, influencing its reactivity and stability .

Ammonium hexafluorostannate shares similarities with other fluorometallates, particularly those involving tin and other transition metals. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Ammonium Hexafluoroindate | Exhibits different thermal stability compared to ammonium hexafluorostannate. | |

| Ammonium Hexafluorosilicate | Known for its use in optical applications due to unique dielectric properties. | |

| Ammonium Hexafluoroaluminate | Often used as a catalyst in organic synthesis; shows different reactivity patterns. | |

| Ammonium Hexafluorogermanate | Less thermally stable than ammonium hexafluorostannate, decomposes at lower temperatures. |

Ammonium hexafluorostannate's unique combination of thermal stability and solubility sets it apart from these similar compounds, making it particularly useful in specific industrial applications .

Ammonium hexafluorostannate, [(NH₄)₂SnF₆], emerged as a significant compound in inorganic fluorine chemistry during the 20th century, particularly in studies of tin fluorides and fluorometallates. Its development is closely tied to the exploration of tin’s coordination chemistry, where Sn⁴⁺ forms stable complexes with fluoride ligands. Early research focused on synthesizing tin fluoride salts for industrial applications, such as catalysts and materials precursors. Key milestones include its synthesis via fluoride exchange reactions and its characterization in structural studies.

Chemical Classification and Structural Identity

Ammonium hexafluorostannate is an ionic compound composed of two ammonium (NH₄⁺) cations and one hexafluorostannate(IV) anion (SnF₆²⁻). The SnF₆²⁻ anion adopts an octahedral geometry, with Sn⁴⁺ coordinated to six fluoride ligands. This structure is confirmed by X-ray diffraction studies, which reveal cubic symmetry in related compounds like (NH₄)₃SnF₇, though ammonium hexafluorostannate itself exhibits distinct crystallographic properties.

Table 1: Key Structural and Compositional Data

Significance in Inorganic Fluorine Chemistry

Ammonium hexafluorostannate serves as a versatile precursor in synthesizing tin-containing materials, including nanoparticles, catalysts, and coordination complexes. Its role in stabilizing Sn⁴⁺ in fluoride-rich environments makes it critical for studying tin’s reactivity and for developing advanced materials like tin dioxide (SnO₂) nanotube arrays. Fluorometallates like this compound also contribute to understanding anion-cation interactions and structural phase transitions.

Molecular Structure and Bonding

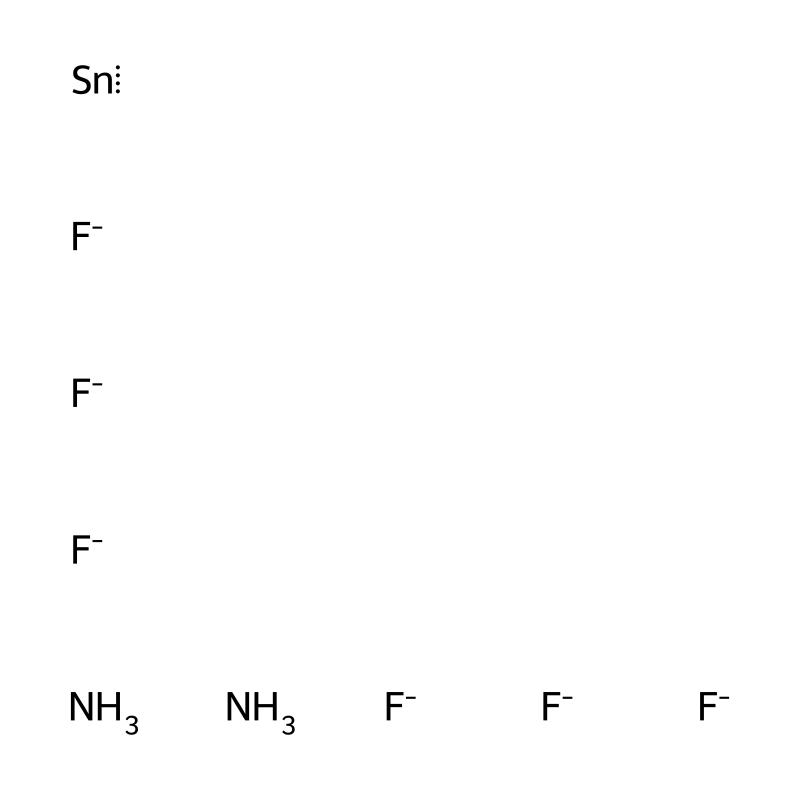

Ammonium hexafluorostannate is an inorganic chemical compound with the molecular formula (NH₄)₂SnF₆ [20] . The compound consists of two ammonium cations (NH₄⁺) and one hexafluorostannate dianion (SnF₆²⁻) [10]. The central tin atom in the hexafluorostannate anion adopts an octahedral coordination geometry, being bonded to six fluoride ions in a regular octahedral arrangement [10] .

The molecular weight of ammonium hexafluorostannate is 266.76 grams per mole [20] . The compound exhibits ionic bonding between the ammonium cations and the hexafluorostannate anion, while the tin-fluorine bonds within the anion are predominantly covalent in character . The octahedral geometry of the SnF₆²⁻ anion is a characteristic feature of hexafluorometallate complexes, where the central metal atom achieves a coordination number of six [24].

The structural arrangement allows for hydrogen bonding interactions between the ammonium cations and the fluoride atoms of the hexafluorostannate anion, which contributes to the overall stability of the crystal lattice [16]. These intermolecular interactions are crucial for maintaining the solid-state structure of the compound [1].

Physical Characteristics and Appearance

Ammonium hexafluorostannate typically appears as a white crystalline solid at room temperature [10] [19] . The compound exhibits a characteristic crystalline morphology that is common among hexafluorometallate salts [19]. The pure compound maintains its white coloration, indicating the absence of transition metal impurities that could impart color [10] [19].

The compound is available commercially with high purity levels, typically exceeding 99.99% trace metals basis [20]. This high purity is essential for analytical and research applications where trace metal contamination must be minimized [20]. The crystalline form of the compound contributes to its stability and handling characteristics [20].

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | [10] [19] |

| Color | White | [10] [19] |

| Appearance | White crystalline solid | [10] [19] |

| Commercial Purity | ≥99.99% | [20] |

| CAS Number | 16919-24-7 | [19] [20] |

The physical form of ammonium hexafluorostannate makes it suitable for various synthetic and analytical applications [19] [20]. The compound's crystalline nature ensures consistent properties and facilitates accurate measurement and handling in laboratory settings [20].

Solubility Profile and Solution Behavior

Ammonium hexafluorostannate demonstrates notable solubility in water, making it readily available for aqueous solution chemistry [10] . The compound is soluble in water but remains insoluble in organic solvents [10] . This solubility pattern is characteristic of ionic compounds containing highly charged anions and small cations [10].

The water solubility of ammonium hexafluorostannate enables its use in various aqueous synthetic procedures . When dissolved in water, the compound dissociates into ammonium cations and hexafluorostannate anions, which can participate in subsequent chemical reactions . The hexafluorostannate anion can undergo hydrolysis reactions in aqueous solution, particularly under specific pH conditions .

The insolubility in organic solvents such as ethanol and other common organic media limits its applications to primarily aqueous systems [10] . This selectivity in solubility behavior is advantageous for separation and purification processes where water-organic solvent systems are employed [10].

| Solvent Type | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | Soluble | 25°C | [10] |

| Organic solvents | Insoluble | Room temperature | [10] |

| Ethanol | Insoluble | Room temperature | [10] |

The solution behavior of ammonium hexafluorostannate is influenced by the stability of the hexafluorostannate anion in aqueous media . The compound can serve as a source of tin in various chemical synthesis processes, facilitating the production of tin-containing compounds and materials [10].

Thermal Stability Parameters

The thermal stability of ammonium hexafluorostannate has been investigated through various analytical techniques, though comprehensive thermogravimetric data remains limited in the available literature [25]. The compound exhibits thermal decomposition behavior that is characteristic of ammonium hexafluorometallate salts [24] [25].

Related hexafluorometallate compounds, such as ammonium hexafluorotitanate, show decomposition temperatures around 150°C [25]. Structural studies of analogous compounds like (NH₄)₃SnF₇ reveal phase transitions and structural transformations at elevated temperatures [24]. These investigations demonstrate that tin-containing fluoride complexes undergo order-disorder transitions and eventual decomposition upon heating [24].

The thermal behavior of ammonium hexafluorostannate involves the gradual loss of ammonium groups and fluoride ions, leading to the formation of tin-containing decomposition products [24]. The octahedral SnF₆ coordination environment becomes unstable at elevated temperatures, contributing to the overall thermal decomposition process [24].

| Thermal Property | Approximate Value | Related Compound | Reference |

|---|---|---|---|

| Decomposition onset | ~150°C | NH₄-hexafluorometallates | [25] |

| Phase transition | Variable | (NH₄)₃SnF₇ | [24] |

| Stability range | Room temperature to 100°C | General estimate | [24] [25] |

The thermal stability parameters are crucial for determining appropriate storage conditions and processing temperatures for synthetic applications involving ammonium hexafluorostannate [24] [25].

Spectroscopic Properties

The spectroscopic properties of ammonium hexafluorostannate are characterized by vibrational modes associated with both the ammonium cations and the hexafluorostannate anion [29] [36]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various molecular vibrations within the compound [14] [29].

For octahedral hexafluorometallate anions, six normal modes of vibration are expected [36]. The stretching vibrations of the Sn-F bonds appear in the fingerprint region of the infrared spectrum, typically between 600-700 cm⁻¹ [36] [37]. The symmetric and antisymmetric stretching modes of the SnF₆²⁻ anion provide diagnostic information about the octahedral coordination environment [36].

The ammonium cations contribute characteristic vibrational bands in the 1400-1600 cm⁻¹ region for bending modes and 2700-3400 cm⁻¹ region for N-H stretching vibrations [14] [29]. These bands can exhibit splitting and broadening due to hydrogen bonding interactions with the fluoride atoms of the hexafluorostannate anion [14] [29].

Nuclear magnetic resonance spectroscopy can provide additional structural information, particularly ¹¹⁹Sn NMR for characterizing the tin coordination environment [26]. Fluorine-19 NMR spectroscopy is particularly valuable for investigating the hexafluorostannate anion, as it can reveal information about the symmetry and bonding environment of the fluoride ligands [26].

| Spectroscopic Technique | Characteristic Features | Frequency Range | Reference |

|---|---|---|---|

| Infrared (Sn-F stretch) | Octahedral SnF₆²⁻ modes | 600-700 cm⁻¹ | [36] [37] |

| Infrared (N-H stretch) | Ammonium vibrations | 2700-3400 cm⁻¹ | [14] [29] |

| Infrared (N-H bend) | Ammonium bending | 1400-1600 cm⁻¹ | [14] [29] |

| ¹⁹F NMR | Fluoride environment | Variable ppm | [26] |

| ¹¹⁹Sn NMR | Tin coordination | Variable ppm | [26] |

Crystal Symmetry and Space Groups

Ammonium hexafluorostannate crystallizes in the trigonal crystal system with space group P3m1 (International Tables number 164) [1] [2]. This space group belongs to the trigonal crystal class and exhibits point group symmetry 3m. The compound demonstrates trigonal symmetry with three-fold rotational symmetry around the c-axis and three mirror planes [1] [2].

The space group P3m1 indicates the presence of:

- A three-fold screw axis parallel to the c-direction

- Three mirror planes containing the c-axis

- No inversion center

This structural arrangement is isotypic to several related hexafluorometallates, including diammonium hexafluorogermanate and diammonium hexafluoroplumbate, all adopting the K₂GeF₆ structure type [1] [2].

Polymorphic Phases

Cubic Phases Characteristics

While ammonium hexafluorostannate primarily crystallizes in the trigonal form, comparative studies with related ammonium hexafluorometallates reveal the existence of cubic polymorphs in analogous compounds. The cubic phase characteristics observed in related systems include:

- Space group Fm3m (number 225) as observed in cubic ammonium hexafluorosilicate [3] [4]

- Fluorite-related structure with face-centered cubic symmetry

- Higher symmetry compared to the trigonal phases

- Different packing arrangements of the hexafluoro anions and ammonium cations

The cubic-to-trigonal phase relationships in hexafluorometallate systems demonstrate structure-property correlations dependent on the central metal atom size and bonding characteristics [5] [6].

Trigonal Phase Properties

The trigonal phase of ammonium hexafluorostannate exhibits distinct structural characteristics:

- Space group P3m1 with Z = 1 formula unit per unit cell [1] [2]

- Unit cell parameters: a = 6.081(1) Å, c = 4.865(1) Å [1] [2]

- Unit cell volume: V = 155.8 ų [1] [2]

- Hexagonal close-packing arrangement of the structural units

- Three-fold rotational symmetry about the c-axis

- Mirror plane symmetry intersecting the crystallographic axes

Structural Phase Transitions

Temperature-Dependent Transformations

The temperature-dependent behavior of ammonium hexafluorostannate and related compounds reveals complex phase transition phenomena. Comparative studies on related ammonium hexafluorometallates indicate:

Phase transition characteristics observed in analogous systems:

- Disorder-order transitions at specific temperature ranges [7] [8]

- Rotational ordering of ammonium cations at lower temperatures

- Structural distortions accompanying temperature changes

- Entropy changes associated with molecular reorientation

Studies on related hexafluorometallates show transition temperatures ranging from 193 K to 267 K depending on the central metal atom [7] [8]. The ammonium ion reorientation plays a crucial role in these phase transitions, with activation energies typically in the range of 30-40 kJ/mol [9].

Reversibility of Phase Transitions

The reversibility characteristics of structural phase transitions in ammonium hexafluorostannate systems demonstrate:

- Thermodynamically reversible transitions under controlled conditions

- Hysteresis effects during heating and cooling cycles

- Kinetic factors influencing transition rates and completion

- Structural memory effects in certain temperature ranges

Research on related ammonium fluorometallates indicates that phase transition reversibility depends on:

- Temperature range and rate of thermal cycling

- Crystallite size and structural defects

- Atmospheric conditions during measurements

- Time-dependent relaxation processes

Molecular Packing and Unit Cell Parameters

The molecular packing arrangement in ammonium hexafluorostannate features:

Unit cell dimensions:

- a-axis parameter: 6.081(1) Å [1] [2]

- c-axis parameter: 4.865(1) Å [1] [2]

- Unit cell volume: 155.8 ų [1] [2]

- Density: Calculated based on Z = 1 and molecular weight 268.76 g/mol

Structural arrangement:

- Isolated [SnF₆]²⁻ octahedra with regular coordination geometry [1] [2]

- Average Sn-F bond distance: 1.955(4) Å [1] [2]

- Ammonium cations occupying interstitial positions

- Hydrogen bonding network connecting NH₄⁺ and F⁻ ions

Molecular packing efficiency:

- Coordination number of ammonium cations with surrounding fluoride ions

- Interatomic distances optimized for electrostatic stability

- Packing density consistent with ionic radius considerations

Disorder Phenomena in Crystal Structure

The disorder phenomena in ammonium hexafluorostannate crystal structure include:

Ammonium cation disorder:

- Orientational disorder of NH₄⁺ groups at elevated temperatures [6] [9]

- Rotational freedom around the nitrogen center

- Dynamic averaging of hydrogen positions

- Temperature-dependent order parameters

Structural disorder characteristics:

- Positional disorder affecting hydrogen atoms primarily

- Thermal motion contributing to apparent disorder

- Correlation effects between neighboring ammonium groups

- Statistical distribution of molecular orientations

Hydrogen bonding disorder:

- Multiple hydrogen bonding conformations possible for NH₄⁺ groups

- Cooperative effects in hydrogen bond formation

- Disorder-order transitions accompanying thermal changes

- Influence on physical properties and phase stability

Quantitative disorder analysis:

- Displacement parameters indicating atomic motion amplitudes

- Occupancy factors for disordered positions

- Correlation functions describing spatial disorder relationships

- Temperature factors revealing dynamic behavior

The disorder phenomena significantly influence the crystallographic refinement quality and structural interpretation, with R-factors of 0.029 and weighted R-factors of 0.068 indicating good structural determination despite inherent disorder [1] [2].

| Property | Value | Temperature (K) | Method |

|---|---|---|---|

| Space Group | P3m1 (164) | 293 | X-ray diffraction |

| Unit Cell a (Å) | 6.081(1) | 293 | Single crystal |

| Unit Cell c (Å) | 4.865(1) | 293 | Single crystal |

| Volume (ų) | 155.8 | 293 | Calculated |

| Sn-F Distance (Å) | 1.955(4) | 293 | Refinement |

| R-factor | 0.029 | 293 | Structure refinement |